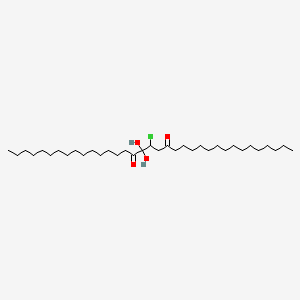

1,3-Dipalmitoyl-2-chloropropanediol

Description

BenchChem offers high-quality 1,3-Dipalmitoyl-2-chloropropanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dipalmitoyl-2-chloropropanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

18-chloro-17,17-dihydroxypentatriacontane-16,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(37)31-33(36)35(39,40)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,39-40H,3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSGNNSVSOVARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCC)(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dipalmitoyl-2-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-Dipalmitoyl-2-chloropropanediol, a significant compound in various research and development sectors. This document details established synthetic methodologies, purification protocols, and analytical characterization, presenting quantitative data in structured tables and visualizing workflows with clear diagrams.

Introduction

1,3-Dipalmitoyl-2-chloropropanediol, also known as 2-MCPD dipalmitate, is the diester of 2-monochloropropane-1,3-diol and palmitic acid. Its synthesis and purification are of interest for toxicological studies and as a reference standard in food safety analysis, particularly concerning heat-induced food contaminants. This guide outlines two primary synthetic pathways for obtaining this compound with high purity.

Synthetic Methodologies

Two principal routes for the synthesis of 1,3-Dipalmitoyl-2-chloropropanediol are presented: direct esterification of 2-chloro-1,3-propanediol (B29967) and a multi-step synthesis commencing from diethyl malonate.

Synthesis Route 1: Direct Esterification of 2-chloro-1,3-propanediol

This method involves the direct acylation of 2-chloro-1,3-propanediol with palmitoyl (B13399708) chloride in the presence of a base, such as pyridine (B92270), which acts as a catalyst and an acid scavenger.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1,3-propanediol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Palmitoyl Chloride: Cool the solution in an ice bath. Slowly add a stoichiometric excess (approximately 2.2 equivalents) of palmitoyl chloride to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 100-140°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data for Synthesis Route 1:

| Parameter | Value | Reference |

| Molar Ratio (2-chloro-1,3-propanediol:Palmitoyl Chloride) | 1 : 2.2 | [1] |

| Catalyst | Pyridine | [1] |

| Reaction Temperature | 100-140°C | [1] |

| Typical Yield | Not explicitly stated, dependent on conditions |

Synthesis Route 2: From Diethyl Malonate

This synthetic approach involves the chlorination of diethyl malonate, followed by reduction and subsequent esterification.[2]

Experimental Protocol:

-

Chlorination of Diethyl Malonate: Introduce a chlorine atom at the C-2 position of diethyl malonate using a suitable chlorinating agent.

-

Reduction: Reduce the resulting chlorinated diethyl malonate derivative with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to form 2-chloro-1,3-propanediol.

-

Esterification: Esterify the in-situ generated 2-chloro-1,3-propanediol with palmitic acid or a derivative.

-

Purification: The final product is isolated and purified using silica (B1680970) gel column chromatography.[2]

Quantitative Data for Synthesis Route 2:

| Parameter | Value | Reference |

| Starting Material | Diethyl Malonate | [2] |

| Key Reagents | Chlorinating agent, NaBH₄, Palmitic Acid | [2] |

| Purification Method | Silica Gel Column Chromatography | [2] |

| Reported Yield of Diesters | 56-59% | [2] |

Purification

High purity of 1,3-Dipalmitoyl-2-chloropropanediol is crucial for its use as a reference standard and in toxicological assessments. The primary methods of purification are silica gel column chromatography and recrystallization.

Silica Gel Column Chromatography

This is a widely used technique for the purification of organic compounds.

Experimental Protocol:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and pack it into a glass column.

-

Sample Loading: Dissolve the crude 1,3-Dipalmitoyl-2-chloropropanediol in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common eluent system for lipids is a mixture of petroleum ether and diethyl ether.[3] The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Acetone has been used for the crystallization of similar lipid structures.[4]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized 1,3-Dipalmitoyl-2-chloropropanediol should be confirmed by various analytical techniques.

Summary of Analytical Data:

| Analysis Technique | Expected Result | Reference |

| Purity (HPLC) | >95% | [5] |

| Molecular Formula | C₃₅H₆₇ClO₄ | [6] |

| Molecular Weight | 587.36 g/mol | [6] |

| ¹H NMR | Conforms to the expected structure. | |

| ¹³C NMR | Conforms to the expected structure. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows.

Figure 1: Workflow for the synthesis of 1,3-Dipalmitoyl-2-chloropropanediol via direct esterification.

Figure 2: General workflow for the purification and analysis of 1,3-Dipalmitoyl-2-chloropropanediol.

Conclusion

This technical guide has detailed two viable synthetic routes for 1,3-Dipalmitoyl-2-chloropropanediol, along with comprehensive purification and analytical methodologies. The direct esterification of 2-chloro-1,3-propanediol offers a more straightforward approach, while the synthesis from diethyl malonate provides an alternative pathway. The choice of method may depend on the availability of starting materials and the desired scale of production. For all synthetic approaches, rigorous purification and analytical characterization are paramount to ensure the high purity required for its intended applications in research and as a reference standard.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Dipalmitoyl-2-chloropropanediol in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipalmitoyl-2-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a process-induced food contaminant found primarily in refined vegetable oils. While not having a direct primary mechanism of action within lipid metabolism, its metabolic fate leads to significant downstream effects on cellular energy and lipid homeostasis. This technical guide elucidates the current understanding of the metabolic pathway of 1,3-dipalmitoyl-2-chloropropanediol, its ultimate impact on cellular metabolism, and the experimental evidence supporting these findings. The primary toxicological driver is its hydrolysis product, 3-MCPD, which, through its metabolites, inhibits key glycolytic enzymes, leading to energy depletion and subsequent secondary disturbances in lipid metabolism, particularly in the context of organ toxicity.

Metabolic Fate of 1,3-Dipalmitoyl-2-chloropropanediol

Upon oral ingestion, 1,3-dipalmitoyl-2-chloropropanediol undergoes enzymatic hydrolysis in the gastrointestinal tract. Pancreatic lipases cleave the ester bonds, releasing free 3-MCPD and two molecules of palmitic acid. Studies in rats have shown that the bioavailability of 3-MCPD from its dipalmitate ester is approximately 86% compared to the administration of free 3-MCPD, indicating efficient hydrolysis and absorption[1][2].

Core Mechanism of Action: Inhibition of Glycolysis

The primary mechanism of toxicity of the absorbed 3-MCPD is not a direct interaction with lipid metabolic pathways but rather a disruption of cellular energy production. 3-MCPD is metabolized in target organs, such as the kidneys and liver, to β-chlorolactic acid. This metabolite has been shown to be a potent inhibitor of key enzymes in the glycolytic pathway, namely glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triose phosphate (B84403) isomerase. This inhibition leads to a significant reduction in ATP production, causing a state of energy depletion within the cell[3].

Secondary Effects on Lipid Metabolism and Signaling Pathways

The profound impact of 3-MCPD on cellular energy balance triggers a cascade of secondary effects that perturb lipid metabolism and activate stress-related signaling pathways.

Alterations in Lipid Profiles

Lipidomics studies on rats administered with 3-MCPD have revealed significant alterations in the lipid profiles of target organs. Specifically, disturbances in glycerophospholipid and sphingolipid metabolism have been observed in the kidneys, suggesting that the cellular stress induced by 3-MCPD disrupts the synthesis and turnover of these crucial membrane components[4]. While direct quantitative data on plasma lipid profiles (triglycerides, cholesterol) are limited, the observed organ-level lipid dysregulation points to a broader impact on systemic lipid homeostasis.

Activation of Stress-Signaling Pathways

The cellular stress resulting from energy depletion and oxidative damage activates several signaling pathways, primarily those involved in cell survival and death.

-

AMPK Signaling: A recent study has linked 3-MCPD to the activation of the AMP-activated protein kinase (AMPK) pathway in endothelial cells[5]. AMPK is a critical cellular energy sensor; its activation under conditions of low ATP (energy depletion) initiates a switch from anabolic processes (such as fatty acid and cholesterol synthesis) to catabolic processes (such as fatty acid oxidation) to restore energy balance. The activation of AMPK by 3-MCPD-induced energy stress is a plausible mechanism through which this compound indirectly influences lipid metabolism.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from animal studies investigating the effects of 3-MCPD and its esters.

Table 1: Doses and Effects in a 90-Day Rat Study

| Compound | Dose (mg/kg bw/day) | Key Observations | Reference |

| 3-MCPD | 1.84, 7.37, 29.5 | Dose-dependent nephrotoxicity and testicular toxicity. At 29.5 mg/kg, acute renal failure in some females and extensive testicular cell depletion in males. | [6] |

| 3-MCPD dipalmitate | 9.78, 39.19, 156.75 (equimolar to 3-MCPD doses) | Similar but milder toxicity compared to 3-MCPD, proportional to the lower urinary excretion of metabolites. | [6] |

Table 2: Biochemical and Organ Weight Changes in a 28-Day Rat Study

| Treatment Group | Dose (mg/kg) | Serum Creatinine (mmol/L) | Serum Urea (B33335) Nitrogen (mmol/L) | Kidney Index Change | Reference |

| Control (CK) | 0 | - | - | - | [4] |

| Low Dose 3-MCPD (MCl) | 30 | No significant increase | 4.01 ± 0.26 (significant increase) | Significant increase | [4] |

| High Dose 3-MCPD (MCh) | 45 | 20.37 ± 1.84 (significant increase) | - | Significant increase | [4] |

Experimental Protocols

The following provides an overview of the methodologies employed in key studies investigating the effects of 1,3-dipalmitoyl-2-chloropropanediol and its metabolite, 3-MCPD.

In Vivo Rodent Studies

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Administration: Test compounds (1,3-dipalmitoyl-2-chloropropanediol, 3-MCPD, or vehicle control) are typically administered via oral gavage. The compounds are often dissolved or suspended in a suitable vehicle like corn oil.

-

Duration: Studies range from acute (single dose) to sub-chronic (28 or 90 days) exposure.

-

Sample Collection: Blood samples are collected for serum biochemistry analysis (e.g., creatinine, urea nitrogen, liver enzymes). At the end of the study, animals are euthanized, and target organs (kidneys, liver, testes) are collected for histopathological examination, proteomic, and lipidomic analyses.

-

Workflow:

Analytical Methodologies

-

Quantification of 3-MCPD and Metabolites: Gas chromatography-mass spectrometry (GC-MS) is the standard method. It involves extraction of the analytes from the biological matrix, derivatization (e.g., with phenylboronic acid), and subsequent analysis.

-

Lipidomics Analysis: Untargeted lipidomics is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Lipids are extracted from tissues (e.g., using a chloroform-methanol method), separated by chromatography, and identified and quantified by mass spectrometry.

-

Proteomics Analysis: This typically involves two-dimensional gel electrophoresis to separate proteins, followed by in-gel digestion and identification of protein spots of interest using mass spectrometry (e.g., MALDI-TOF/TOF).

Conclusion

The mechanism of action of 1,3-dipalmitoyl-2-chloropropanediol on lipid metabolism is indirect and secondary to the primary toxic effects of its metabolite, 3-MCPD. The core mechanism involves the inhibition of glycolysis, leading to cellular energy depletion and oxidative stress. These primary insults trigger secondary responses, including alterations in glycerophospholipid and sphingolipid metabolism, and the activation of stress-related signaling pathways like AMPK. For researchers and drug development professionals, it is crucial to recognize that the observed effects on lipid metabolism are likely consequences of broader cellular toxicity rather than a targeted modulation of specific lipid metabolic enzymes or pathways. Future research should focus on obtaining more detailed quantitative data on the impact of 1,3-dipalmitoyl-2-chloropropanediol and 3-MCPD on systemic lipid profiles and further elucidating the role of AMPK signaling in mediating the secondary metabolic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Proteomic analysis of 3-MCPD and 3-MCPD dipalmitate-induced toxicity in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Comparison between 3‐MCPD and its palmitic esters in a 90‐day toxicological study | Semantic Scholar [semanticscholar.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dipalmitoyl-2-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-2-chloropropanediol (DPCP) is a chlorinated diacylglycerol of significant interest in the fields of food safety, toxicology, and drug development. As a potential process contaminant in refined edible oils and a structural analog to signaling lipids, understanding its molecular characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and quantification of such molecules. This in-depth technical guide provides a comprehensive overview of the expected mass spectrometry fragmentation pattern of DPCP, equipping researchers with the foundational knowledge for its identification and characterization.

This guide will delve into the predicted fragmentation pathways of DPCP under common ionization techniques, present the anticipated quantitative data in a structured format, and outline a general experimental protocol for its analysis. The information herein is synthesized from established principles of lipid mass spectrometry and the known fragmentation behavior of structurally related chlorinated lipids and diacylglycerols.

Molecular Profile

| Property | Value |

| Chemical Formula | C₃₅H₆₇ClO₄ |

| Molecular Weight | 587.36 g/mol |

| Monoisotopic Mass | 586.4728 g/mol |

| Structure | A glycerol (B35011) backbone esterified with palmitic acid at the sn-1 and sn-3 positions and a chlorine atom at the sn-2 position. |

Predicted Mass Spectrometry Fragmentation

The fragmentation of 1,3-Dipalmitoyl-2-chloropropanediol in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) typically induces extensive fragmentation, providing detailed structural information, while softer ionization methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) often yield intact molecular ions or adducts, which can be further fragmented using tandem mass spectrometry (MS/MS) techniques to elicit structural details.

Electron Ionization (EI) Fragmentation

Under EI conditions, the DPCP molecule is expected to undergo several characteristic fragmentation pathways common to long-chain esters and chlorinated compounds.

Key Predicted EI Fragmentation Pathways:

-

α-Cleavage: Fission of the bond adjacent to the carbonyl group of the ester, leading to the formation of an acylium ion from the palmitoyl (B13399708) chain.

-

McLafferty Rearrangement: A hydrogen atom is transferred from the fatty acid chain to the carbonyl oxygen, followed by cleavage of the C-O bond, resulting in the loss of a neutral palmitic acid molecule.

-

Loss of the Chloro-Glycerol Backbone: Fragmentation can lead to the loss of the entire 2-chloro-1,3-propanediol (B29967) backbone or fragments thereof.

-

Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of hydrogen chloride.

-

Cleavage of the Glycerol Backbone: The glycerol backbone itself can fragment, leading to a series of smaller ions.

Predicted Quantitative EI-MS Data for 1,3-Dipalmitoyl-2-chloropropanediol:

| m/z (Predicted) | Ion Identity/Formation | Predicted Relative Intensity |

| 586/588 | [M]⁺ (Molecular Ion) | Low |

| 551 | [M - Cl]⁺ | Moderate |

| 550 | [M - HCl]⁺ | Moderate |

| 331 | [M - C₁₆H₃₁O₂]⁺ (Loss of Palmitoyl radical) | Moderate to High |

| 313 | [M - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid) | High |

| 239 | [C₁₆H₃₁O]⁺ (Palmitoyl acylium ion) | High |

| 91 | [C₃H₄Cl]⁺ (Chloropropenyl cation) | Moderate |

| 77 | [C₃H₆OCl]⁺ Fragment | Moderate |

Note: The relative intensities are predictions and can vary based on the specific instrument conditions.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). Tandem mass spectrometry (MS/MS) of these precursor ions is then used to induce fragmentation and obtain structural information.

Key Predicted ESI-MS/MS Fragmentation Pathways:

-

Neutral Loss of Palmitic Acid: The most prominent fragmentation pathway for the protonated molecule or its adducts is the neutral loss of one of the palmitic acid chains.

-

Loss of the Chlorinated Glycerol Headgroup: Fragmentation can result in the loss of the 2-chloropropanediol moiety.

-

Consecutive Losses: Sequential loss of both palmitic acid molecules can be observed.

Predicted Quantitative ESI-MS/MS Data for [M+H]⁺ of 1,3-Dipalmitoyl-2-chloropropanediol:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Ion Identity |

| 587.5 | 331.3 | 256.2 (C₁₆H₃₂O₂) | [M+H - C₁₆H₃₂O₂]⁺ |

| 587.5 | 239.2 | 348.3 | [C₁₆H₃₁O]⁺ (Palmitoyl acylium ion) |

| 587.5 | 93.0 | 494.5 | [C₃H₆ClO]⁺ |

Experimental Protocols

The following provides a general methodology for the analysis of 1,3-Dipalmitoyl-2-chloropropanediol using mass spectrometry.

Sample Preparation

-

Extraction: Lipids, including DPCP, are typically extracted from a sample matrix using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method or a similar procedure.

-

Purification: The lipid extract may be washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. The organic phase containing the lipids is then collected and dried under a stream of nitrogen.

-

Derivatization (Optional for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the hydroxyl group of the glycerol backbone (if present in related monoacylglycerols) or other functional groups may be derivatized (e.g., silylation) to increase volatility and improve chromatographic performance. For direct infusion ESI-MS or LC-MS of DPCP, derivatization is generally not required.

-

Reconstitution: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture compatible with the analytical method) to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).

-

Injector: Split/splitless injector, operated at a temperature sufficient to vaporize the analyte without degradation (e.g., 280-300°C).

-

Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 320°C).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: A mass range appropriate for the expected fragments (e.g., m/z 50-650).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C18) is commonly used for lipidomics.

-

Mobile Phase: A gradient of solvents, such as water with a small amount of formic acid and acetonitrile or methanol, is typically used.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap.

-

MS1 Scan: A full scan to identify the precursor ion (e.g., [M+H]⁺ at m/z 587.5 or [M+Na]⁺ at m/z 609.5).

-

MS2 Scan (Product Ion Scan): The precursor ion is isolated and fragmented using collision-induced dissociation (CID) to generate a product ion spectrum. Collision energy should be optimized for the specific instrument and analyte.

-

Visualization of Fragmentation Pathways

To aid in the conceptual understanding of the fragmentation processes, the following diagrams illustrate the key predicted fragmentation pathways for 1,3-Dipalmitoyl-2-chloropropanediol.

Caption: Predicted EI fragmentation of DPCP.

Caption: Predicted ESI-MS/MS fragmentation of DPCP.

Conclusion

The structural elucidation of 1,3-Dipalmitoyl-2-chloropropanediol via mass spectrometry relies on the interpretation of its characteristic fragmentation patterns. This guide provides a detailed prediction of these patterns under both Electron Ionization and Electrospray Ionization conditions, supported by quantitative data tables and visual diagrams. The outlined experimental protocols offer a starting point for researchers to develop and optimize their analytical methods for the detection and characterization of this and other related chlorinated lipids. As with any analytical endeavor, experimental conditions should be carefully optimized to achieve the most reliable and informative results.

Technical Guide: Solubility and Analysis of 1,3-Dipalmitoyl-2-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitoyl-2-chloropropanediol is a diester of chloropropanediol with palmitic acid. It belongs to a class of chemical contaminants known as 2-monochloropropane-1,3-diol (2-MCPD) esters. These compounds can be formed in refined edible oils and fats during the deodorization step at high temperatures. Due to potential health concerns associated with the free form (2-MCPD), the presence and analysis of its esters in food products and ingredients are of significant interest to researchers and regulatory bodies. This guide provides an in-depth look at the solubility characteristics of 1,3-Dipalmitoyl-2-chloropropanediol in common laboratory solvents and outlines a typical workflow for its analysis.

Physicochemical Properties

A key physical property of 1,3-Dipalmitoyl-2-chloropropanediol is its melting point, which is reported to be in the range of 41 - 43°C[1]. As a lipid-like substance, its solubility is dictated by the principle of "like dissolves like." It is generally insoluble in water and soluble in nonpolar organic solvents.

Solubility of 1,3-Dipalmitoyl-2-chloropropanediol

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of 1,3-Dipalmitoyl-2-chloropropanediol in various common laboratory solvents based on general principles of lipid solubility.

| Solvent Class | Common Lab Solvents | Expected Solubility of 1,3-Dipalmitoyl-2-chloropropanediol |

| Nonpolar Solvents | Hexane, Cyclohexane, Toluene | High |

| Halogenated Solvents | Chloroform, Dichloromethane | High |

| Polar Aprotic Solvents | Acetone, Acetonitrile (B52724), Ethyl Acetate | Moderate to High |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Low to Moderate |

| Aqueous Solvents | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocol outlines a standard method for determining the solubility of a lipophilic compound like 1,3-Dipalmitoyl-2-chloropropanediol in various solvents. This method is adapted from established techniques for measuring drug solubility in lipid-based systems.

Principle

The equilibrium solubility method, also known as the shake-flask method, is employed. An excess of the solute (1,3-Dipalmitoyl-2-chloropropanediol) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment

-

1,3-Dipalmitoyl-2-chloropropanediol (pure solid)

-

Selected laboratory solvents (e.g., hexane, chloroform, acetonitrile, ethanol)

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatically controlled shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC or GC-MS system for quantification

Procedure

-

Sample Preparation:

-

Add an excess amount of 1,3-Dipalmitoyl-2-chloropropanediol to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The exact time may need to be determined empirically.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of 1,3-Dipalmitoyl-2-chloropropanediol.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility of 1,3-Dipalmitoyl-2-chloropropanediol in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Analytical Workflow for 1,3-Dipalmitoyl-2-chloropropanediol in Food Matrices

The analysis of 2-MCPD esters like 1,3-Dipalmitoyl-2-chloropropanediol in complex matrices such as food products typically involves several key steps: extraction, purification (cleanup), and instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique for the sensitive and selective determination of these compounds. The following diagram illustrates a typical analytical workflow.

Detailed Steps of the Analytical Workflow

-

Sample Extraction: The lipid fraction containing 1,3-Dipalmitoyl-2-chloropropanediol is extracted from the food matrix using a nonpolar solvent like hexane.

-

Cleanup: The crude extract is then purified using Solid Phase Extraction (SPE) to remove interfering substances.

-

Transesterification: The ester bonds are cleaved, typically through acid- or base-catalyzed transesterification, to release the free 2-MCPD and fatty acid methyl esters (FAMEs).

-

Derivatization: The free 2-MCPD is then derivatized to increase its volatility and improve its chromatographic behavior. A common derivatizing agent is phenylboronic acid (PBA).

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and quantification.

-

Quantification and Reporting: The concentration of 2-MCPD, and by extension the original amount of its esters, is determined by comparing the signal to that of a known standard. The results are then reported in the appropriate units.

References

The Biological Significance of Chlorinated Lipids: A Technical Guide to 1,3-Dipalmitoyl-2-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated lipids, such as 1,3-Dipalmitoyl-2-chloropropanediol, represent a class of compounds that have garnered significant attention within the scientific community, primarily due to their emergence as process-induced food contaminants. Found in refined vegetable oils and fat-containing food products, these lipids are esters of 2- and 3-monochloropropanediol (MCPD). The primary biological significance of 1,3-Dipalmitoyl-2-chloropropanediol and related MCPD esters lies in their role as precursors to free 2-MCPD and 3-MCPD, which are released upon hydrolysis by lipases in the gastrointestinal tract.[1] Free 3-MCPD is considered a possible human carcinogen (IARC Group 2B), while toxicological data for 2-MCPD is more limited, though it is often considered to have a comparable potential hazard.[1]

This technical guide provides an in-depth overview of the biological significance of 1,3-Dipalmitoyl-2-chloropropanediol, focusing on its metabolism, cellular effects, and the signaling pathways it perturbs. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and food safety.

Data Presentation: Quantitative Analysis of Cytotoxicity

The direct biological effects of 1,3-Dipalmitoyl-2-chloropropanediol and other 2-MCPD esters have been investigated in vitro to understand their cytotoxicity before and after metabolic conversion to their free forms. The following table summarizes key quantitative data from these studies.

| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| 2-MCPD dipalmitate | Caco-2 | Cell Viability | Cellular Viability | > 10 µM | Slightly decreased | [2] |

| 2-MCPD | Caco-2 | Cell Viability | Cellular Viability | Up to 1 mM | Not toxic | [2] |

| 3-MCPD | Caco-2 | Cell Viability | Cellular Viability | Up to 1 mM | Not toxic | [2] |

| 2-MCPD dipalmitate | Male Fischer 344 rats | Proteomics | Protein expression | Equimolar to 10 mg/kg BW 2-MCPD | Alterations in proteins related to mitogen-dependent signaling and mitochondrial energy utilization | [3] |

| 2-MCPD dipalmitate | Male Fischer 344 rats | Proteomics | Protein expression | Equimolar to 10 mg/kg BW 2-MCPD | Alterations in proteins in kidney and liver | [4] |

Experimental Protocols

In Vitro Hydrolysis and Cytotoxicity Assessment of 1,3-Dipalmitoyl-2-chloropropanediol using Caco-2 Cells

This protocol is adapted from the methodology described by Buhrke et al. (2014) for the assessment of MCPD ester cytotoxicity and metabolism in an intestinal cell model.[2]

a. Cell Culture and Differentiation:

-

Human colorectal adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For transport and metabolism studies, cells are seeded on permeable filter supports (e.g., Transwell®) and allowed to differentiate for 21 days to form a polarized monolayer that mimics the intestinal barrier.

b. Cytotoxicity Assay (MTT or WST-1 Assay):

-

Differentiated Caco-2 cells are seeded in 96-well plates.

-

1,3-Dipalmitoyl-2-chloropropanediol is dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium to final concentrations ranging from 1 µM to 100 µM.

-

The cells are exposed to the compound for a defined period (e.g., 24 or 48 hours).

-

After exposure, the medium is replaced with a fresh medium containing a tetrazolium salt (e.g., MTT or WST-1).

-

The plate is incubated for 2-4 hours to allow for the metabolic conversion of the tetrazolium salt by viable cells into a colored formazan (B1609692) product.

-

The absorbance of the formazan solution is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is expressed as a percentage of the untreated control.

c. In Vitro Hydrolysis and Transport:

-

Differentiated Caco-2 monolayers on permeable supports are used.

-

1,3-Dipalmitoyl-2-chloropropanediol is added to the apical (luminal) side of the monolayer.

-

Samples are collected from both the apical and basolateral (serosal) chambers at various time points.

-

The collected samples are analyzed by a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the concentrations of the parent compound and its hydrolysis product, 2-MCPD.

In Vivo Proteomic Analysis of Tissues from Rats Exposed to 2-MCPD Dipalmitate

This protocol is a generalized representation of the methodology used in the proteomic studies by Schultrich et al. (2017, 2018).[3][4]

a. Animal Study:

-

Male Fischer 344 rats are randomly assigned to control and treatment groups.

-

The treatment group receives 2-MCPD dipalmitate (equimolar to a defined dose of free 2-MCPD, e.g., 10 mg/kg body weight) daily by oral gavage for a specified period (e.g., 28 days). The control group receives the vehicle (e.g., corn oil).

-

At the end of the study, animals are euthanized, and target tissues (e.g., testes, kidney, liver) are collected and snap-frozen in liquid nitrogen.

b. Protein Extraction and Quantification:

-

Frozen tissues are homogenized in a lysis buffer containing urea, thiourea, CHAPS, and protease inhibitors.

-

The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

-

The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

c. Two-Dimensional Gel Electrophoresis (2-DE):

-

An equal amount of protein from each sample is subjected to isoelectric focusing (IEF) on an immobilized pH gradient (IPG) strip.

-

After IEF, the IPG strip is equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel for the second-dimension separation based on molecular weight.

-

The gels are stained with a fluorescent dye or silver stain to visualize the protein spots.

d. Image Analysis and Protein Identification:

-

The stained gels are scanned, and the resulting images are analyzed using specialized software to detect and quantify the protein spots.

-

Protein spots that show statistically significant changes in intensity between the control and treated groups are excised from the gel.

-

The excised protein spots are subjected to in-gel digestion with trypsin.

-

The resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to determine their amino acid sequence.

-

The peptide sequences are used to identify the proteins by searching against a protein database.

Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Fate of 1,3-Dipalmitoyl-2-chloropropanediol in the Gastrointestinal Tract

Caption: Metabolic pathway of 1,3-Dipalmitoyl-2-chloropropanediol.

Proposed Cellular Effects of 2-MCPD Derived from 1,3-Dipalmitoyl-2-chloropropanediol

Caption: Proposed cellular signaling effects of 2-MCPD.

Experimental Workflow for In Vitro Cytotoxicity and Metabolism Analysis

Caption: Workflow for in vitro analysis of chlorinated lipids.

Conclusion

The biological significance of 1,3-Dipalmitoyl-2-chloropropanediol is intrinsically linked to its identity as a 2-MCPD ester. While the ester itself may exhibit some direct cellular effects, its primary toxicological relevance stems from its hydrolysis to free 2-MCPD in the digestive system. In vitro studies using Caco-2 cells have demonstrated that 2-MCPD esters can decrease cellular viability at higher concentrations.[2] Furthermore, in vivo proteomic analyses in rats have provided crucial insights into the molecular mechanisms of 2-MCPD toxicity, implicating the disruption of mitogen-dependent signaling and mitochondrial energy utilization.[3] These findings underscore the importance of continued research to fully elucidate the health risks associated with dietary exposure to chlorinated lipids and to develop effective mitigation strategies in food production. This technical guide provides a foundational understanding of the current state of knowledge, offering valuable data and methodologies for scientists and researchers in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic effects of repeated-dose oral exposure to 2-monochloropropanediol and its dipalmitate in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of 2-monochloropropanediol (2-MCPD) and 2-MCPD dipalmitate toxicity in rat kidney and liver in a 28-days study - PubMed [pubmed.ncbi.nlm.nih.gov]

"1,3-Dipalmitoyl-2-chloropropanediol CAS number and molecular weight".

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dipalmitoyl-2-chloropropanediol, a key intermediate in the synthesis of novel prodrugs. This document details its chemical properties, synthesis, and analytical characterization, offering valuable information for researchers in medicinal chemistry and drug development.

Core Compound Data

1,3-Dipalmitoyl-2-chloropropanediol is a diacylglycerol derivative featuring two palmitoyl (B13399708) chains esterified to a glycerol (B35011) backbone at positions 1 and 3, with a chlorine atom at the 2-position. Its chemical properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 169471-41-4 | [1] |

| Molecular Weight | 587.36 g/mol | [1] |

| Molecular Formula | C₃₅H₆₇ClO₄ | [1] |

| Synonyms | Hexadecanoic acid, 2-chloro-1,3-propanediyl ester; 1,3-Bispalmitoyl-2-chloropropanediol; PP-2-MCPD | [2] |

| Physical State | White to Pale Yellow Solid | [2] |

| Solubility | Sparingly soluble in Chloroform and THF | [2] |

| Storage | Freezer | [1] |

Synthesis and Experimental Protocols

Synthesis of 1,3-Dipalmitoylglycerol (Precursor)

The synthesis of 1,3-diacylglycerols can be achieved through both enzymatic and chemical methods. Enzymatic synthesis is often preferred for its high regioselectivity, yielding predominantly the 1,3-isomer.

Enzymatic Esterification Protocol:

This protocol is adapted from established methods for the synthesis of 1,3-diacylglycerols.

-

Materials:

-

Glycerol

-

Palmitic Acid

-

Immobilized lipase (B570770) (e.g., from Rhizomucor miehei)

-

Molecular sieves (optional, for water removal)

-

Organic solvent (e.g., hexane, optional)

-

-

Procedure:

-

Combine glycerol and palmitic acid in a molar ratio of 1:2 in a reaction vessel.

-

Add the immobilized lipase (typically 5-10% by weight of the total reactants).

-

If performing a solvent-free reaction, heat the mixture to the desired temperature (e.g., 60-70 °C) with constant stirring.

-

To drive the equilibrium towards product formation, remove water produced during the reaction, either by applying a vacuum or by using molecular sieves.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, inactivate the enzyme by filtration.

-

Purify the resulting 1,3-dipalmitoylglycerol from the reaction mixture, which may also contain unreacted starting materials, monoglycerides, and triglycerides, using column chromatography or crystallization.

-

Chlorination of 1,3-Dipalmitoylglycerol

The conversion of the secondary alcohol in 1,3-dipalmitoylglycerol to a chloride can be achieved using standard chlorinating agents.

-

Potential Chlorinating Agents:

-

Thionyl chloride (SOCl₂)

-

Phosphorus pentachloride (PCl₅)

-

Appel reaction conditions (triphenylphosphine and carbon tetrachloride)

-

-

General Procedure (Conceptual):

-

Dissolve the purified 1,3-dipalmitoylglycerol in a suitable anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the chlorinating agent (e.g., thionyl chloride) to the stirred solution. A base, such as pyridine, may be required to neutralize the acidic byproducts.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 1,3-Dipalmitoyl-2-chloropropanediol.

-

Application in Prodrug Synthesis

1,3-Dipalmitoyl-2-chloropropanediol is a valuable reagent for the synthesis of prodrugs, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam (B610120) and lornoxicam (B1675139). The rationale behind this approach is to create a lipophilic prodrug that can enhance drug delivery and potentially reduce gastrointestinal side effects. The diacylglycerol moiety is designed to be cleaved in vivo by lipases, releasing the active drug.

While specific protocols for the reaction of 1,3-Dipalmitoyl-2-chloropropanediol with piroxicam or lornoxicam are not detailed in available literature, the general synthetic strategy would involve the nucleophilic attack of the enolic hydroxyl group of the oxicam onto the carbon bearing the chlorine atom of the diacylglycerol, likely in the presence of a non-nucleophilic base.

Analytical Characterization

A certificate of analysis for 1,3-Dipalmitoyl-2-chloropropanediol confirms its structure and purity through various analytical techniques.[2]

| Analytical Method | Result | Citation |

| Appearance | White to Off-White Solid | [2] |

| NMR | Conforms to Structure | [2] |

| HPLC Purity | 99.81% (ELSD) | [2] |

| MS | Conforms to Structure | [2] |

Metabolism and Toxicology

The metabolism of 1,3-diacylglycerols has been studied, and they are known to be hydrolyzed by lipases in the gastrointestinal tract.[3][4] The consumption of 1,3-diacylglycerol-rich oil has been associated with reduced postprandial lipemia and a decrease in body fat mass compared to triacylglycerol.[3][5][6]

Fatty acid esters of chloropropanediols, such as 1,3-Dipalmitoyl-2-chloropropanediol, are a class of food process contaminants.[7] The primary toxicological concern is the potential release of 3-chloropropane-1,2-diol (3-MCPD) or glycidol (B123203) from the parent esters through lipase-catalyzed hydrolysis in the gastrointestinal tract.[7] 3-MCPD is considered a non-genotoxic carcinogen, while glycidol is a genotoxic carcinogen.[7] In rodent studies, 3-MCPD has been shown to cause adverse effects on the kidneys and male reproductive organs.[8]

References

- 1. larodan.com [larodan.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. Diacylglycerol on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of diacylglycerol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 1,3-diacylglycerol-rich oil induces less atherosclerosis and lowers plasma cholesterol in diabetic apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

A Technical Guide to 2-Monochloropropane-1,3-diol (2-MCPD) Esters in Food Science

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2-monochloropropane-1,3-diol (2-MCPD) fatty acid esters, a class of process-induced contaminants found predominantly in refined edible oils and fats, and subsequently in a wide range of processed foods. This document details their formation mechanisms during food processing, occurrence in various food matrices, established analytical methodologies for their detection, current toxicological understanding, and key mitigation strategies employed in the food industry. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate chemical pathways, analytical workflows, and logical relationships.

Introduction

Fatty acid esters of 2-monochloropropane-1,3-diol (2-MCPD esters or 2-MCPDE) are process contaminants that emerge during the high-temperature processing of certain foods, particularly during the refining of vegetable oils.[1][2] They are positional isomers of the more extensively studied 3-MCPD esters. The primary source of these contaminants in the human diet is refined vegetable oils and fats, which are ubiquitous ingredients in processed foods such as infant formula, margarine, and baked goods.[1][3][4][5][6] Concern over 2-MCPD esters stems from their potential hydrolysis in the gastrointestinal tract, which releases free 2-MCPD.[1][7][8] While toxicological data for 2-MCPD is less comprehensive than for its 3-MCPD counterpart, the presence of these compounds in the food supply warrants rigorous scientific investigation and the development of effective mitigation strategies.[3][9][10]

Formation of 2-MCPD Esters

The formation of 2-MCPD esters is an unintended consequence of food processing, occurring primarily during the deodorization step of edible oil refining.[1][9][11] This stage involves heating oils to high temperatures (often exceeding 230°C) under vacuum to remove undesirable volatile compounds that affect taste and odor.[1]

The key precursors for the formation of 2-MCPD esters are:

-

Acylglycerols: Specifically, diacylglycerols (DAGs) and monoacylglycerols (MAGs) serve as the glycerol (B35011) backbone.[7]

-

Chlorine Source: The presence of organic or inorganic chloride ions is essential.[1][2]

The reaction is facilitated by high temperatures and typically acidic conditions.[1] While the exact mechanisms are complex and can involve free-radical pathways, a simplified representation involves the reaction of a chlorine donor with the glycerol backbone of an acylglycerol molecule at the sn-2 position.[7][12]

Caption: Simplified formation pathway of 2-MCPD esters.

Occurrence of 2-MCPD Esters in Foodstuffs

2-MCPD esters are found in a wide variety of foods that contain refined oils. The highest concentrations are consistently reported in refined palm oil and palm fat.[3][4][6] Other vegetable oils, such as sunflower, soybean, and rapeseed oil, also contain these contaminants, though generally at lower levels.[6] Consequently, food products made with these fats and oils, including infant formula, margarines, biscuits, and fried products, are also sources of dietary exposure.[1][3][13]

Table 1: Occurrence of 2-MCPD Esters in Various Food Categories (Expressed as free 2-MCPD equivalent)

| Food Category | Mean Concentration Range (µg/kg) | Key Findings | Reference(s) |

| Vegetable Oils & Fats | |||

| Palm Oil/Fat | 1,565 (mean) | Consistently shows the highest levels among vegetable oils. | [6] |

| Other Vegetable Oils | 86 - 270 (mean) | Includes sunflower, soybean, rapeseed, and coconut oils. | [6] |

| Processed Foods | |||

| Infant & Follow-on Formula | 9.48 (P95, diluted) | A significant source of exposure for infants and young children. | [2] |

| Margarine & Spreads | Data included in fats/oils | Levels are dependent on the refined oil used in the formulation. | [1][13] |

| Biscuits & Bakery Wares | Variable | Detected in products using refined oils like palm oil shortenings. | [5] |

| Potato Crisps & Snacks | Variable | Frying oils contribute to the final contaminant levels. | [14] |

Analytical Methodologies

The analysis of 2-MCPD esters in complex food matrices is challenging. Methodologies are broadly categorized as either indirect or direct.[9][15][16]

Indirect Analysis (GC-MS Based)

Indirect analysis is the most common approach and is the basis for several official methods (e.g., AOCS Cd 29b-13, ISO 18363-2).[9] This method measures the total amount of 2-MCPD esters by quantifying the free 2-MCPD released after chemical cleavage of the ester bonds.

-

Principle: Fatty acid esters of 2-MCPD are hydrolyzed or transesterified under acidic or alkaline conditions to release free 2-MCPD. The free analyte, which is polar and not volatile, is then derivatized to a more volatile and less polar compound suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[17][18]

-

Reagents and Materials:

-

Solvents: Hexane, n-Heptane, Tetrahydrofuran (THF), Methanol (B129727) (analytical grade).[17][18]

-

Internal Standards: Deuterated 2-MCPD ester standard (e.g., 1,3-distearoyl-2-chloropropanediol-d5).[14][17]

-

Transesterification Reagent: Sulfuric acid in methanol (e.g., 1.8% v/v).[17][18]

-

Neutralization/Stop Reagent: Saturated sodium hydrogen carbonate solution.[17][18]

-

Derivatization Reagent: Phenylboronic acid (PBA) solution or Heptafluorobutyrylimidazole (HFBI).[9][17]

-

-

Sample Preparation Workflow:

-

Step 1: Fat Extraction: The lipid fraction is extracted from the food matrix. For oil samples, this step may be omitted. For solid samples like infant formula, a liquid-liquid or pressurized liquid extraction is performed.[9][14][17]

-

Step 2: Acid-Catalyzed Transesterification: The extracted fat (or oil sample) is incubated with an acidic methanol solution (e.g., 1.8% H₂SO₄ in methanol) at a controlled temperature (e.g., 40°C) for an extended period (e.g., 16 hours/overnight) to cleave the ester bonds.[9][18]

-

Step 3: Sample Cleanup: The reaction is stopped by adding a neutralizing agent like sodium hydrogen carbonate.[18] A "salting out" step using a salt solution (e.g., sodium sulfate) and partitioning with a non-polar solvent (e.g., n-heptane) is performed to remove fatty acid methyl esters (FAMEs) and other lipophilic interferences.[9][18] The aqueous phase containing the free 2-MCPD is retained.

-

Step 4: Derivatization: A derivatizing agent, typically Phenylboronic acid (PBA), is added to the aqueous phase.[14][18] The mixture is incubated (e.g., in an ultrasonic bath) to form a volatile cyclic phenylboronate (B1261982) derivative of 2-MCPD.[18]

-

Step 5: Final Extraction: The derivative is extracted from the aqueous phase into a non-polar solvent like n-heptane.[18] The organic extract is then concentrated and injected into the GC-MS system.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a quadrupole mass selective detector (MSD).[17]

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).[18]

-

Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for the 2-MCPD derivative and the internal standard.[14]

-

-

Quantification: The concentration of 2-MCPD esters (expressed as free 2-MCPD equivalent) is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared using matrix-matched standards.[17]

Caption: Experimental workflow for indirect analysis of 2-MCPD esters.

Direct Analysis

Direct analysis involves the quantification of intact 2-MCPD esters without prior hydrolysis. This approach typically utilizes Liquid Chromatography-Mass Spectrometry (LC-MS), often with a Time-of-Flight (TOF) or tandem MS detector.[19][20] While direct methods provide valuable information on the specific ester profiles, they are less common for routine monitoring due to the complexity of the ester mixtures and the commercial unavailability of many individual ester standards.[19]

Toxicology and Health Risks

The toxicological assessment of 2-MCPD esters is primarily based on the toxicity of free 2-MCPD, as it is assumed that the esters are largely hydrolyzed to their free form by lipases in the digestive tract.[8][21]

-

Toxicological Data: There is significantly less toxicological data available for 2-MCPD compared to 3-MCPD.[3][9][10] Animal studies have indicated that high doses of 2-MCPD can cause myopathy and nephrotoxicity in rats.[2] In vitro studies using Caco-2 cells showed that free 2-MCPD was cytotoxic only at high concentrations (above 1 mM).[8][21]

-

Genotoxicity: Data on the potential genotoxicity of 2-MCPD is limited and inconclusive.[9]

-

Risk Assessment & Regulation: Due to insufficient toxicological information, major regulatory bodies like the European Food Safety Authority (EFSA) have not established a specific Tolerable Daily Intake (TDI) for 2-MCPD and its esters.[6][10][22] For risk assessment purposes, the potential hazard is sometimes considered to be equivalent to that of 3-MCPD.[1] There is no specific maximum level for 2-MCPD esters in the EU, as it is believed that measures to control 3-MCPD esters will also reduce 2-MCPD ester levels.

Table 2: Health-Based Guidance Values and Regulatory Status

| Contaminant | Issuing Body | Guideline / Status | Notes | Reference(s) |

| 3-MCPD and its esters | EFSA | TDI: 2 µg/kg body weight per day | This is a group TDI for both the free and ester forms. | [6][22] |

| 2-MCPD and its esters | EFSA | No TDI established | Insufficient toxicological data to perform a full risk characterization. | [6][10][22] |

| Glycidyl (B131873) esters (GE) | EFSA / IARC | Genotoxic carcinogen (Glycidol is Group 2A) | Exposure should be As Low As Reasonably Achievable (ALARA). | [1][9] |

| 3-MCPD and its esters | EU Regulation | Max levels set for vegetable oils, fish oils, and infant formula. | e.g., 1250 µg/kg for most vegetable oils. | [22] |

| 2-MCPD and its esters | EU Regulation | No maximum level set | Assumed that mitigation for 3-MCPD esters will also reduce 2-MCPD esters. |

Mitigation Strategies in Food Production

Efforts to reduce the levels of 2-MCPD esters in food focus on preventing their formation during the oil refining process. Since the formation pathways for 2-MCPD, 3-MCPD, and glycidyl esters are related, mitigation strategies often target all three contaminant groups simultaneously.[23][24]

Key strategies include:

-

Removal of Precursors: Washing crude oil with water or polar solvents before refining can effectively remove water-soluble chloride precursors.[23][24][25]

-

Modification of Refining Steps:

-

Chemical Refining: Employing a neutralization step (saponification) to remove free fatty acids, followed by washing, can significantly reduce precursor levels before the high-temperature deodorization stage.[23][26]

-

Optimized Bleaching: Using specific bleaching agents like synthetic magnesium silicate (B1173343) can help remove precursors.[26]

-

Optimized Deodorization: Reducing the temperature and duration of the deodorization step is a direct way to limit formation, though this must be balanced with the need to remove undesirable compounds to ensure oil quality and safety.[11][23]

-

-

Use of Additives and Adsorbents:

-

Adding alkaline substances like potassium acetate (B1210297) during processing can help neutralize acids and react with chlorine, thereby inhibiting ester formation.[24]

-

-

Post-Refining Treatment:

-

Treating the final refined oil with specific adsorbents (e.g., calcinated zeolite) or enzymatic processes can help to remove the esters after they have been formed.[26]

-

Caption: Mitigation strategies mapped to stages of the oil refining process.

Conclusion

2-MCPD esters are significant process contaminants in the food supply, originating primarily from the high-temperature refining of edible oils. While their occurrence is widespread, the toxicological database remains limited, preventing the establishment of a formal health-based guidance value. The food industry relies on indirect GC-MS based methods for routine monitoring. Mitigation is focused on process control during oil refining, particularly the removal of precursors and optimization of the deodorization step. Future research should focus on expanding the toxicological understanding of 2-MCPD, developing faster and more comprehensive analytical methods, and further optimizing mitigation strategies to ensure the continued safety of the food supply.

References

- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cot.food.gov.uk [cot.food.gov.uk]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. MCPDs and glycidyl fatty acid esters - AGES [ages.at]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. fediol.eu [fediol.eu]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 15. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives. | Sigma-Aldrich [sigmaaldrich.com]

- 17. agilent.com [agilent.com]

- 18. fssai.gov.in [fssai.gov.in]

- 19. researchgate.net [researchgate.net]

- 20. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fediol.eu [fediol.eu]

- 23. edepot.wur.nl [edepot.wur.nl]

- 24. pubs.acs.org [pubs.acs.org]

- 25. ftb.com.hr [ftb.com.hr]

- 26. Mitigation Strategies for the Reduction of 2- and 3-MCPD Esters and Glycidyl Esters in the Vegetable Oil Processing Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dipalmitoyl-2-chloropropanediol as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical tool in understanding the roles of lipids in health and disease, and for the development of novel therapeutics. Accurate and precise quantification of lipid species by mass spectrometry (MS) necessitates the use of internal standards to correct for variability in sample preparation and analysis. 1,3-Dipalmitoyl-2-chloropropanediol is a non-endogenous, structurally stable lipid that is well-suited for use as an internal standard, particularly for the quantification of diacylglycerols (DAGs) and other neutral lipids. Its synthetic nature ensures it is absent in biological samples, while its structural similarity to endogenous DAGs allows it to mimic their behavior during extraction and ionization.

This document provides detailed application notes and protocols for the use of 1,3-Dipalmitoyl-2-chloropropanediol as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.

Physicochemical Properties and Rationale for Use

1,3-Dipalmitoyl-2-chloropropanediol is a synthetic diacylglycerol analog with a molecular weight of 587.36 g/mol and a chemical formula of C35H67ClO4. The hydroxyl group at the sn-2 position of the glycerol (B35011) backbone is replaced by a chlorine atom, rendering the molecule more stable and preventing its participation in enzymatic reactions.

Key Advantages as an Internal Standard:

-

Non-endogenous: As a synthetic molecule, it is not naturally present in biological samples, preventing interference with the measurement of endogenous lipids.

-

Structural Similarity: Its structure closely resembles that of endogenous diacylglycerols, ensuring similar extraction efficiency and ionization response in mass spectrometry.

-

Chemical Stability: The chloro-group enhances stability and prevents acyl migration, a common issue with diacylglycerol standards.

-

Commercial Availability: High-purity standards are commercially available, ensuring reproducibility across experiments. A deuterated version, 1,3-Dipalmitoyl-2-chloropropanediol-d5, is also available for use as an ideal internal standard in mass spectrometry.

Experimental Protocols

Protocol 1: Quantification of Diacylglycerols in Mammalian Cells

This protocol describes the quantification of diacylglycerol species in cultured mammalian cells using 1,3-Dipalmitoyl-2-chloropropanediol as an internal standard.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade), ice-cold

-

Methyl-tert-butyl ether (MTBE, LC-MS grade)

-

1,3-Dipalmitoyl-2-chloropropanediol internal standard stock solution (1 mg/mL in chloroform/methanol 9:1, v/v)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Homogenizer

-

Nitrogen gas evaporator

-

LC-MS system (e.g., Q-Exactive or Triple Quadrupole)

Procedure:

-

Cell Harvesting and Lysis:

-

Aspirate cell culture medium and wash cells twice with ice-cold PBS.

-

Scrape cells in 1 mL of ice-cold methanol and transfer to a microcentrifuge tube.

-

Sonicate the cell suspension on ice (e.g., 3 cycles of 20 seconds on, 20 seconds off) to ensure complete lysis.

-

Take an aliquot for protein quantification (e.g., BCA assay).

-

-

Lipid Extraction (MTBE Method):

-

To the cell lysate, add a known amount of 1,3-Dipalmitoyl-2-chloropropanediol internal standard (e.g., 10 µL of a 10 µg/mL working solution).

-

Add 5 mL of MTBE to the methanol lysate.

-

Vortex for 1 hour at 4°C.

-

Induce phase separation by adding 1.25 mL of water.

-

Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

-

Carefully collect the upper organic phase, which contains the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient to separate diacylglycerol species (e.g., start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for qualitative analysis and parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) for quantification.

-

Key Transitions for Quantification: Monitor the precursor ion of 1,3-Dipalmitoyl-2-chloropropanediol and its characteristic product ions. The exact m/z values should be optimized on the specific instrument.

-

-

-

Data Analysis:

-

Identify and integrate the peak areas of the endogenous diacylglycerol species and the 1,3-Dipalmitoyl-2-chloropropanediol internal standard.

-

Calculate the response factor (RF) for each analyte relative to the internal standard.

-

Quantify the amount of each diacylglycerol species using a calibration curve of authentic standards or by assuming a response factor of 1 if standards are not available.

-

Normalize the final concentration to the protein content of the initial cell lysate.

-

Data Presentation

Quantitative results should be summarized in a clear and concise table. The following is an example of how to present the quantification of diacylglycerol species in a hypothetical experiment comparing a control and a treated cell line.

| Diacylglycerol Species | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change | p-value |

| DAG(16:0/18:1) | 125.3 ± 15.2 | 250.6 ± 20.1 | 2.00 | <0.01 |

| DAG(16:0/18:2) | 88.7 ± 9.5 | 175.4 ± 18.3 | 1.98 | <0.01 |

| DAG(18:0/18:1) | 65.2 ± 7.8 | 132.1 ± 14.5 | 2.03 | <0.01 |

| DAG(18:1/18:1) | 45.1 ± 5.4 | 92.0 ± 10.1 | 2.04 | <0.01 |

Table 1: Example of quantitative data for diacylglycerol species. Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of diacylglycerols using 1,3-Dipalmitoyl-2-chloropropanediol as an internal standard is depicted below.

Application Note & Protocol: Quantification of 1,3-Dipalmitoyl-2-chloropropanediol and other 2-MCPD Esters in Edible Oils

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esters of 2-monochloropropane-1,3-diol (2-MCPD), such as 1,3-Dipalmitoyl-2-chloropropanediol, are process-induced chemical contaminants that can form in edible oils and fats during high-temperature refining processes.[1][2][3] Due to potential health concerns associated with these compounds, accurate quantification in food products is crucial.[2] This document provides a detailed protocol for the quantification of total 2-MCPD esters, expressed as free 2-MCPD, in edible oils using an indirect method based on gas chromatography-mass spectrometry (GC-MS). This approach is widely adopted and standardized by organizations like AOCS and ISO.[1][4]

The indirect method involves the cleavage of the fatty acid esters from the 2-MCPD backbone via transesterification, followed by derivatization of the free 2-MCPD to make it amenable for GC-MS analysis.[4][5][6] For the specific quantification of intact 1,3-Dipalmitoyl-2-chloropropanediol, a direct analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be required, though it is less common and necessitates the availability of the specific ester standard.[4][7][8]

Principle

The core of this indirect method is the transesterification of 2-MCPD esters under acidic conditions to release free 2-MCPD. The released 2-MCPD is then derivatized with a reagent such as phenylboronic acid (PBA) to form a volatile derivative. This derivative is subsequently quantified using GC-MS, with a deuterated internal standard (e.g., 2-MCPD-d5 or 3-MCPD-d5) to ensure accuracy and precision.[5][9][10]

Experimental Protocol

1. Materials and Reagents

-

Solvents: Tetrahydrofuran (anhydrous), Methanol (analytical grade), n-Heptane (analytical grade), Acetone (B3395972) (analytical grade), Toluene (B28343) (analytical grade), Ethyl acetate.[5][11]

-

Reagents: Sulfuric acid (≥95%), Sodium hydrogen carbonate (≥99%), Sodium sulfate (B86663) (anhydrous, ≥99%), Phenylboronic acid (PBA, ≥97%), Sodium bromide (≥99.5%).[5]

-

Standards:

-

Solutions:

-

Sulfuric acid/Methanol solution (1.8% v/v): Pipette 1.8 mL of sulfuric acid into a 100 mL volumetric flask and fill to the mark with methanol.[5]

-

Sodium hydrogen carbonate solution (saturated): Weigh 9.6 g of sodium hydrogen carbonate into a 100 mL volumetric flask and fill to the mark with water.[5]

-

Phenylboronic acid solution: Prepare as per specific instrument and method requirements, typically in acetone or another suitable solvent.[5]

-

Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard (e.g., 1,3-Distearoyl-2-chloro-propanediol-d5) in toluene or THF at a concentration of approximately 40 µg/mL.[5]

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of 2-MCPD into a blank oil matrix.

-

2. Sample Preparation and Extraction

-

Accurately weigh approximately 100-110 mg of the edible oil sample into a screw-cap test tube.[5]

-

Add a known amount of the internal standard solution (e.g., 50 µL of 40 µg/mL 2-MCPD ester-d5).[5]

-

Add 2 mL of THF and vortex for 15 seconds to dissolve the oil.[5]

3. Transesterification (Acid-Catalyzed)

-

Add 1.8 mL of the sulfuric acid/methanol solution to the sample tube.[5][15]

-

Cap the tube tightly and heat at 40°C for 16 hours (overnight) to ensure complete cleavage of the esters.[1][15][16]

-

Cool the reaction mixture to room temperature.

4. Neutralization and Extraction

-

Add 3 mL of saturated sodium hydrogen carbonate solution to neutralize the reaction.[5]

-

Add 2 mL of n-heptane, vortex for 15 seconds, and allow the phases to separate.[5]

-

Transfer the upper n-heptane layer to a clean tube.

-

Repeat the extraction of the aqueous phase with another 1 mL of n-heptane and combine the organic extracts.

-

Evaporate the combined organic phase to dryness under a stream of nitrogen at 35-40°C.[5]

5. Derivatization

-

Dissolve the residue in a suitable volume of a solvent compatible with the derivatization reagent (e.g., 250 µL of acetone).

-

Add the phenylboronic acid solution (e.g., 250 µL) and vortex for 10 seconds.[5]

-

Incubate the mixture for 5 minutes in an ultrasonic bath at room temperature to facilitate the derivatization reaction.[5]

6. Final Extraction and Sample Preparation for GC-MS

-

Extract the phenylboronic acid derivatives by adding 1 mL of n-heptane and vortexing for 15 seconds.[5]

-

Transfer the upper n-heptane layer to a GC vial.

-

Repeat the extraction with another 1 mL of n-heptane and combine the extracts.

-

Evaporate the combined extracts to a final volume suitable for GC-MS injection (e.g., 100-200 µL) under a gentle stream of nitrogen.

7. GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: HP-1 or equivalent (30 m x 0.25 mm i.d. x 1.0 µm film thickness).[5]

-

Injector: Splitless mode.

-

Oven Program: Optimize for separation of the 2-MCPD derivative from other matrix components. A typical program might be: initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-